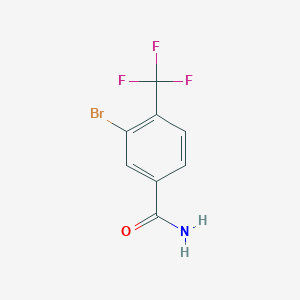

3-Bromo-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

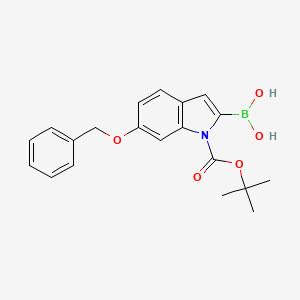

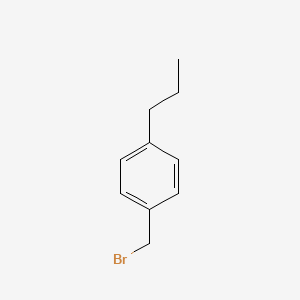

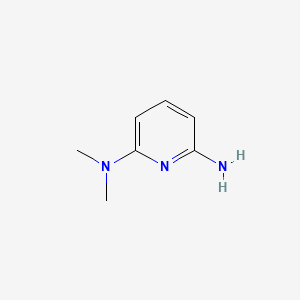

3-Bromo-4-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H5BrF3NO. It has a molecular weight of 268.031 Da . It forms the core moiety of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides, which have potential as antihypertensive agents .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(trifluoromethyl)benzamide consists of a benzamide core with a bromo group at the 3-position and a trifluoromethyl group at the 4-position .Applications De Recherche Scientifique

Mechanically Adaptable Molecular Crystals

The compound is used in the creation of mechanically adaptable molecular crystals, which have potential applications in flexible smart materials and devices . These crystals can be repeatedly bent and returned to their original shape without loss of integrity .

Plastic Deformation in Single Crystals

3-Bromo-4-(trifluoromethyl)benzamide is used to study the mechanism of plastic deformation in single crystals . This research could lead to the development of new materials with unique mechanical properties .

FDA-Approved Trifluoromethyl Group-Containing Drugs

The trifluoromethyl group, which is present in 3-Bromo-4-(trifluoromethyl)benzamide, is found in many FDA-approved drugs . This group has been shown to exhibit numerous pharmacological activities .

Synthesis of Selinexor

3-Bromo-4-(trifluoromethyl)benzamide is involved in the synthesis of selinexor, a drug used for the treatment of cancer . The compound reacts with N,N-dimethyl formamide dimethyl acetal to yield an intermediate in the synthesis process .

Preparation of 3-(Trifluoromethyl)benzamide

The compound can be prepared from 1-bromo-3-trifluoromethylbenzene via palladium-catalyzed aminocarbonylation with formamide . This method of preparation is important for the production of the compound on a large scale .

Antihypertensive Agents

3-Bromo-4-(trifluoromethyl)benzamide forms the core moiety of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides, which have potential as antihypertensive agents . This could lead to the development of new treatments for high blood pressure .

Safety and Hazards

The safety data sheet for a related compound, 4-(Trifluoromethyl)benzamide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s worth noting that benzamide derivatives have been found to interact with various biological targets, contributing to their diverse range of biological activities .

Mode of Action

Benzamides typically act through a nucleophilic substitution mechanism . In this process, a nucleophile (a molecule that donates an electron pair to form a chemical bond) interacts with the benzamide, leading to a change in the molecule .

Biochemical Pathways

Benzamide derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The trifluoromethyl group attached to a molecule has been shown to improve drug potency by lowering the pka of the cyclic carbamate, which can enhance the bioavailability of the drug .

Result of Action

Benzamide derivatives have been found to exhibit a range of biological activities, including potential antihypertensive effects .

Propriétés

IUPAC Name |

3-bromo-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDFVDMPXWLROS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290290 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(trifluoromethyl)benzamide | |

CAS RN |

581813-18-5 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581813-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)

![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)

![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)